molecular formula C14H12N4S B2407324 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine CAS No. 1004184-50-2

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine

Cat. No.: B2407324
CAS No.: 1004184-50-2
M. Wt: 268.34
InChI Key: SJHCEIJZJASRJY-UHFFFAOYSA-N
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Description

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the pyridazine ring.

Scientific Research Applications

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Due to its biological activity, it is being investigated for its potential use in treating various diseases and conditions.

    Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine include other pyridazine derivatives, such as:

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its diverse biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-8-7-13(16-17-14)11-3-5-12(6-4-11)18-10-2-9-15-18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHCEIJZJASRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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